5-HT6 Receptor Functional Antagonism: Within-Series Potency Comparison of PSTTP 4 versus 5-Amino-Substituted Analogues
In the HEK293 cell-based functional assay measuring inhibition of serotonin-induced cAMP production at recombinant human 5-HT6 receptors, the 5-unsubstituted PSTTP 4 (the target compound in its 5(4H)-one form) exhibited an IC50 of 3.0 μM. In contrast, the most potent 5-amino-substituted analogue within the same study, 2A{9,4} (3-(3,4-dimethylbenzenesulfonyl)-5-(3-methylbutylamino)-PSTTP), achieved an IC50 of 0.046 μM under identical assay conditions [1]. This represents an approximately 65-fold difference in functional antagonistic potency directly attributable to the presence or absence of a 5-amino substituent. The 5-chloro-PSTTP (1{1}) and 5-ethylthio-PSTTP (5) displayed intermediate potencies of IC50 = 0.57 μM and 0.51 μM, respectively, confirming that the 5-position substitution pattern is the primary determinant of activity within this scaffold [2].
| Evidence Dimension | 5-HT6 receptor functional antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.0 μM (PSTTP 4, 5-unsubstituted/5(4H)-one form) |
| Comparator Or Baseline | IC50 = 0.046 μM (2A{9,4}, 5-amino-substituted PSTTP); IC50 = 0.57 μM (1{1}, 5-chloro-PSTTP); IC50 = 0.51 μM (5, 5-ethylthio-PSTTP) |
| Quantified Difference | ~65-fold less potent than the most active 5-amino analogue; ~5.9-fold less potent than 5-chloro-PSTTP; ~5.9-fold less potent than 5-ethylthio-PSTTP |
| Conditions | HEK293 cells stably expressing recombinant human 5-HT6 receptor; inhibition of serotonin-induced cAMP production measured by LANCE technology; compounds tested at 5 μM and 10 μM screening concentrations [1] |
Why This Matters
This quantitative potency gap defines PSTTP 4 as the essential low-activity reference point for SAR studies investigating 5-position substituent effects, enabling researchers to calibrate the contribution of specific amino, halogen, or thioether substitutions to 5-HT6 receptor engagement.
- [1] Ivachtchenko AV, Golovina ES, Kadieva MG, Koryakova AG, Kovalenko SM, Mitkin OD, Okun IM, Ravnyeyko IM, Tkachenko SE, Zaremba OV. Bioorg Med Chem. 2010;18(14):5282-90. Table 1 and Section 4 (Results and Discussion) reporting IC50 values for PSTTP 1{1}, 4, 5, and 2A series compounds. View Source
- [2] PDF full text lines 215-224: 'Among of PSTTP's 1{1}, 4, and 5 the most active 5-HT6R antagonists are 5-ethylthio-PSTTP 5 with IC50 = 0.51 μM and 5-chloro-PSTTP 1{1} with IC50 = 0.57 μM and the least active antagonist is 5-unsubstituted PSTTP 4 with IC50 = 3.0 μM.' View Source
